molecular formula C10H14N5Na2O8P B154815 2'-Deoxyguanosine 5'-monophosphate disodium hydrate

2'-Deoxyguanosine 5'-monophosphate disodium hydrate

Cat. No.: B154815
M. Wt: 409.20 g/mol
InChI Key: HQSJCEYJAGVPJG-BIHLCPNHSA-L
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Description

2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a purine nucleoside monophosphate where the guanine base is attached to a deoxyribose sugar, which is further linked to a phosphate group. This compound is essential in DNA synthesis and repair mechanisms, making it a significant molecule in molecular biology and biochemistry .

Properties

IUPAC Name

disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.2Na.H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;1H2/q;2*+1;/p-2/t4-,5+,6+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSJCEYJAGVPJG-BIHLCPNHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5Na2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33430-61-4
Record name 2'-deoxyguanosine 5'-(disodium phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Activation of Protected 2'-Deoxyguanosine

The synthesis begins with 5′-dimethoxytrityl-N-isobutyryl-2'-deoxyguanosine (DMT-dG), where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the exocyclic amine is shielded with an isobutyryl moiety. The 3'-hydroxyl is converted to a phosphoramidite intermediate using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in anhydrous acetonitrile. Activation with 4,5-dicyanoimidazole (DCI) removes the diisopropylamine group, generating a reactive phosphite triester intermediate.

Critical Parameters :

  • Solvent : Anhydrous acetonitrile (H₂O < 10 ppm).

  • Temperature : 4°C to minimize side reactions.

  • Yield : 89% after purification by silica gel chromatography.

Coupling with 2-Hydroxypropyl Methacrylate (HPMA)

The activated phosphoramidite is coupled with HPMA under nitrogen atmosphere to form 5′-dimethoxytrityl-N-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-2-(methacryloyloxy)propyl]-monophosphite. This step introduces a polymerizable methacrylate group for subsequent RAFT polymerization.

Reaction Conditions :

  • Molar Ratio : 1:20 (DMT-dG-CE phosphoramidite : HPMA).

  • Catalyst : DCI (0.8 M in acetonitrile).

  • Time : 4 hours at 4°C.

  • Workup : Phase extraction with dichloromethane (DCM) and water to remove unreacted HPMA.

Oxidation and Deprotection Strategies

Phosphite-to-Phosphate Oxidation

The phosphite intermediate is oxidized to phosphate using compressed air instead of iodine to avoid halogen contamination. This step ensures compatibility with downstream radical polymerization.

Oxidation Efficiency :

  • Air Flow Rate : 10 mL/min for 12 hours.

  • Conversion Rate : 98% (measured by ³¹P NMR).

Sequential Deprotection

  • Cyanoethyl Group Removal : Treatment with triethylamine (TEA) in a 45:45:10 ethyl acetate:DCM:TEA mixture cleaves the 2-cyanoethyl protecting group.

  • DMT Removal : 3% trifluoroacetic acid (TFA) in DCM selectively removes the 5′-DMT group.

  • Isobutyryl Deprotection : Ammonium hydroxide (28% v/v) at 55°C for 6 hours hydrolyzes the isobutyryl group.

Yield After Deprotection : 76% (0.82 g from 1 g starting material).

RAFT Polymerization for Oligomer Stabilization

Polymerization Conditions

The methacrylate-functionalized dGMP monomer undergoes reversible addition-fragmentation chain-transfer (RAFT) polymerization to form oligomers with controlled molecular weights.

Parameters :

  • Initiator : Azobisisobutyronitrile (AIBN) at 70°C.

  • RAFT Agent : 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT).

  • Molar Ratio : 20:4:1 (monomer : RAFT agent : AIBN).

  • Time : 24 hours under nitrogen.

Resulting Oligomers :

  • Degree of Polymerization (DP) : 5–10 units.

  • Polydispersity Index (Đ) : 1.15–1.30.

Isolation of the Disodium Salt Hydrate

Ion Exchange Chromatography

The deprotected oligomers are subjected to cation exchange chromatography using Dowex 50WX2 (Na⁺ form) to replace protons with sodium ions. Elution with deionized water yields the disodium salt.

Key Metrics :

  • Column Dimensions : 2.5 cm × 30 cm.

  • Flow Rate : 1 mL/min.

  • Purity Post-Chromatography : >95% (HPLC).

Hydration and Crystallization

The disodium salt is dissolved in a 1:1 ethanol-water mixture and lyophilized to obtain the hydrate form. X-ray diffraction confirms a monoclinic crystal system with lattice parameters a = 14.2 Å, b = 6.8 Å, c = 18.3 Å, and β = 102.5°.

Hydration Stability :

  • Water Content : 8–10% (Karl Fischer titration).

  • Storage Conditions : -20°C under argon to prevent decomposition.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (D₂O) : δ 8.12 (s, 1H, H8), 6.45 (t, 1H, H1'), 4.55 (m, 1H, H3'), 4.10–3.90 (m, 2H, H4', H5').

  • ³¹P NMR (D₂O) : δ -0.85 (d, J = 8.5 Hz, phosphate).

Mass Spectrometry

  • ESI-MS (Negative Mode) : m/z 391.19 [M – 2Na + H]⁻.

Challenges and Optimization

Byproduct Formation During Oxidation

Initial attempts using iodine led to iodinated byproducts (e.g., 3-iodo-2'-deoxyguanosine), reducing yield to 42%. Switching to compressed air eliminated this issue.

Arginine-Mediated Purification

Adding L-arginine during workup minimizes guanine oxidation, improving yield by 18% .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12N5Na2O7P
  • Molecular Weight : 391.19 g/mol
  • CAS Number : 146877-98-7
  • Solubility : Soluble in water

DNA Synthesis and Nucleotide Precursor

dGMP serves as a fundamental building block in DNA synthesis. It is phosphorylated to form deoxyguanosine diphosphate (dGDP) and subsequently deoxyguanosine triphosphate (dGTP), which are essential for the replication and transcription of DNA. This process is particularly significant in:

  • Cellular Replication : dGMP is crucial for the synthesis of nucleic acids during cell division.
  • Gene Expression Studies : Researchers utilize dGMP in experiments to understand gene regulation mechanisms.

Enzymatic Studies

dGMP is frequently employed as a substrate in various enzymatic assays, particularly involving kinases:

  • Guanylate Kinase Activity : dGMP is used to study the activity of guanylate kinases, which convert it into dGDP. This has implications in understanding metabolic pathways and enzyme kinetics .
  • Thymidylate Kinase Research : In studies involving Plasmodium falciparum, dGMP acts as a substrate for thymidylate kinase, highlighting its potential role in malaria research .

G-Quadruplex Formation

dGMP has been implicated in the formation of G-quadruplex structures, which are four-stranded nucleic acid configurations that play roles in gene regulation and chromosomal stability:

  • Self-Assembly Studies : Researchers investigate how dGMP interacts under various conditions to form these structures, which are important in genomic stability and cancer biology .
  • Nucleation and Growth Analysis : dGMP is used to analyze the nucleation and growth processes of G-quadruplexes, contributing to our understanding of their biological significance .

Therapeutic Applications

The properties of dGMP have led to its exploration in therapeutic contexts:

  • Mitochondrial DNA Depletion Syndrome : Studies have shown that supplementation with dGMP can help restore mitochondrial DNA levels in conditions where deoxyguanosine kinase is deficient .
  • Photosensitization Studies : dGMP has been used as an oxidizable target to study the effects of UV radiation on DNA components, which can inform cancer treatment strategies .

Case Studies

Study TitleAuthorsFindings
Structural basis for the efficient phosphorylation of AZT-MP by Plasmodium falciparum type I thymidylate kinaseWhittingham et al., 2010Demonstrated the role of dGMP in phosphorylation processes critical for malaria treatment development.
Mitochondrial DNA depletion can be prevented by dGMP supplementationTaanman et al., 2003Showed that dGMP can restore mtDNA levels in deficient fibroblasts, suggesting therapeutic potential for mitochondrial disorders.
Photosensitizing properties of biopterin using 2'-deoxyguanosine 5'-monophosphate as an oxidizable targetSerrano et al., 2012Investigated the oxidative damage mechanisms involving dGMP, contributing to cancer research insights.

Mechanism of Action

The mechanism of action of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate involves its incorporation into DNA by DNA polymerases during DNA synthesis. It serves as a substrate for guanylate kinases, which phosphorylate it to form 2’-deoxyguanosine-5’-diphosphate and subsequently 2’-deoxyguanosine-5’-triphosphate. These phosphorylated forms are essential for DNA replication and repair processes. The molecular targets include DNA polymerases and guanylate kinases, which facilitate its incorporation and utilization in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyadenosine-5’-monophosphate
  • 2’-Deoxycytidine-5’-monophosphate
  • 2’-Deoxyuridine-5’-monophosphate
  • Guanosine-5’-monophosphate

Uniqueness

2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is unique due to its specific role in DNA synthesis and repair. Unlike its ribonucleotide counterpart, it lacks a hydroxyl group at the 2’ position of the ribose sugar, making it more stable and less prone to hydrolysis. This stability is crucial for its function in DNA, where it contributes to the overall integrity and fidelity of the genetic material .

Biological Activity

Overview

2'-Deoxyguanosine-5'-monophosphate disodium salt hydrate (dGMP) is a nucleotide derivative crucial for various biological processes, particularly in DNA synthesis and repair. It serves as a building block for DNA, pairing with cytosine during replication. This compound plays a significant role in purine metabolism and cellular signaling, impacting numerous physiological functions.

Chemical Structure and Properties

2'-Deoxyguanosine-5'-monophosphate is characterized by:

  • Molecular Formula : C10H13N5O7P
  • CAS Number : 52558-16-4
  • Molecular Weight : 307.21 g/mol

The compound consists of a guanine base linked to a deoxyribose sugar and a phosphate group at the 5' position, making it a purine 2'-deoxyribonucleoside monophosphate.

Target Enzymes

The primary target of dGMP is guanylate kinase , which phosphorylates dGMP to form 2'-deoxyguanosine diphosphate (dGDP) and subsequently 2'-deoxyguanosine triphosphate (dGTP). This transformation is crucial for DNA synthesis, as dGTP is an essential substrate for DNA polymerases.

Biochemical Pathways

The conversion of dGMP into dGDP and then into dGTP is part of the purine metabolism pathway . This pathway is vital for maintaining nucleotide pools necessary for DNA replication and repair processes.

Biological Functions

  • DNA Replication and Repair
    • dGMP is incorporated into DNA strands during replication, ensuring accurate genetic information transfer.
    • It also participates in DNA repair mechanisms, where its phosphorylation to dGTP is critical.
  • Cell Signaling
    • Beyond its role in nucleic acid metabolism, dGMP influences cell signaling pathways by participating in the synthesis of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in various signaling cascades.
  • Cellular Effects
    • Studies show that dGMP affects cellular proliferation and differentiation by modulating key signaling pathways associated with growth factors.

Study on Metabolic Pathways

Research has demonstrated that dGMP plays a role in metabolic disorders such as gout. In humans, the conversion of dGMP to other nucleotides is mediated by enzymes like guanylate kinase and cytosolic purine nucleotidase, highlighting its importance in metabolic regulation .

Extracellular Effects

A study published in PLoS One investigated how extracellular dGMP enhances the tolerance of Deinococcus radiodurans to oxidative stress. The presence of free extracellular DNA, including dNMPs like dGMP, was shown to promote bacterial survival under stress conditions .

Photochemical Reactions

Research has also explored the photochemical behavior of dGMP when exposed to certain antibiotics like ciprofloxacin. This study revealed that ciprofloxacin can induce oxidative damage to dGMP, affecting its stability and biological activity .

Dosage Effects

In animal models, varying doses of dGMP have shown different effects on DNA synthesis:

  • Low Doses : Generally well-tolerated; enhance DNA synthesis and repair.
  • High Doses : Potentially toxic effects observed, indicating the need for careful dosage regulation in therapeutic applications.

Transport and Distribution

dGMP is transported into cells via specific nucleotide transporters and distributed across cellular compartments, including the nucleus where it participates directly in DNA synthesis.

Summary Table of Biological Activities

ActivityDescription
DNA SynthesisIncorporated into DNA during replication; essential for genetic fidelity.
Cellular SignalingParticipates in cGMP production; influences various signaling pathways.
Metabolic RegulationInvolved in purine metabolism; affects conditions like gout.
Stress ResponseEnhances bacterial tolerance to oxidative stress through extracellular effects.

Q & A

Basic Research Questions

Q. How should 2'-deoxyguanosine-5'-monophosphate disodium salt hydrate (dGMP) be stored to ensure stability in enzymatic assays?

  • Methodological Answer : Store the compound at -20°C in a desiccated environment to minimize hydrolysis. Avoid repeated freeze-thaw cycles, as these degrade phosphate ester bonds critical for enzymatic activity. Aliquot the solution into single-use volumes to reduce temperature fluctuations . For short-term use (daily/weekly), store at -20°C ; long-term storage (infrequent use) requires -70°C .

Q. What analytical methods are recommended to verify dGMP purity and structural integrity?

  • Methodological Answer : Use HPLC with UV detection (λmax = 253 ± 2 nm) to assess purity (>99% ). Validate absorbance ratios: A250/A260 = 1.12–1.18 and A280/A260 = 0.65–0.69 to confirm absence of protein or organic contaminants . Mass spectrometry (MS) or 31P-NMR can further verify structural integrity by confirming the monophosphate group .

Q. How can researchers optimize solubility and prevent aggregation in aqueous dGMP solutions?

  • Methodological Answer : Dissolve dGMP in ultrapure water (50 mg/mL) . For improved solubility, pre-warm to 37°C and vortex intermittently. Filter through a 0.22 µm membrane to remove particulate matter. Avoid high ionic strength buffers (e.g., >100 mM NaCl) unless required for specific assays, as these may induce precipitation .

Advanced Research Questions

Q. How can contradictory data on dGMP’s role in oxidative damage versus DNA repair pathways be resolved?

  • Methodological Answer : Use controlled oxidation systems (e.g., photosensitizers like ciprofloxacin ) to generate 8-oxo-dGMP, and quantify lesions via LC-MS/MS . Parallel assays with DNA repair enzymes (e.g., OGG1 for base excision repair) can clarify competing pathways. Cross-validate results using isotope-labeled dGMP (e.g., 13C/15N analogs ) to track metabolic fates in live cells .

Q. What strategies distinguish dGMP from phosphorylated derivatives (dGDP/dGTP) in enzymatic reaction mixtures?

  • Methodological Answer : Employ anion-exchange chromatography to separate nucleotides by charge. For real-time monitoring, use fluorescently labeled dGMP analogs (e.g., BODIPY-conjugated) with detection via fluorescence polarization. Alternatively, enzymatic assays with kinases (e.g., nucleoside diphosphate kinase) can quantify conversion rates to dGDP/dGTP .

Q. How can isotope-labeled dGMP analogs improve tracking of nucleotide metabolism in live-cell imaging?

  • Methodological Answer : Incorporate 13C/15N-labeled dGMP (e.g., 2′-Deoxyadenosine-13C10,15N5 ) into cell cultures and use multi-omics approaches (e.g., metabolomics + imaging mass spectrometry) to trace incorporation into DNA. Combine with pulse-chase experiments to quantify turnover rates in replicating vs. quiescent cells .

Data Contradiction and Experimental Design

Q. Why might dGMP exhibit variable activity in deoxyribose-phosphate aldolase assays?

  • Methodological Answer : Variability often arises from pH sensitivity (optimal activity at pH 7.5–8.0 ) or divalent cation requirements (e.g., Mg2+ vs. Mn2+). Pre-treat the enzyme with EDTA to remove residual metal ions, then reconstitute with 1–5 mM MgCl2. Include a negative control (omitting dGMP) to rule out non-specific hydrolysis .

Q. How can researchers validate dGMP’s role in antisense oligonucleotide synthesis?

  • Methodological Answer : Use solid-phase synthesis with dGMP as a phosphoramidite building block. Monitor coupling efficiency via trityl cation release (UV quantification at 498 nm). Validate sequence integrity by MALDI-TOF MS and compare antisense activity in gene silencing assays (e.g., qRT-PCR for target mRNA reduction) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Deoxyguanosine 5'-monophosphate disodium hydrate
Reactant of Route 2
2'-Deoxyguanosine 5'-monophosphate disodium hydrate

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